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Compound of Interest

Compound Name: 2-Hydroxy-5-nitroindane

Cat. No.: B095474 Get Quote

Introduction
2-Hydroxy-5-nitroindane is a valuable chemical intermediate in the fields of medicinal

chemistry and materials science. The presence of the nitro group, a strong electron-

withdrawing moiety, on the indane scaffold, which is a privileged structure in many biologically

active compounds, makes it a versatile building block for the synthesis of a diverse range of

target molecules. The hydroxyl group at the 2-position provides a convenient handle for further

functionalization. This application note provides a comprehensive, step-by-step protocol for the

synthesis of 2-Hydroxy-5-nitroindane via the electrophilic nitration of 2-indanol. The causality

behind each experimental choice is explained to ensure a thorough understanding of the

process, and detailed characterization methods are provided to validate the final product.

Reaction Overview
The synthesis of 2-Hydroxy-5-nitroindane is achieved through the electrophilic aromatic

substitution of 2-indanol using a classic nitrating mixture of concentrated nitric acid and sulfuric

acid. The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺), which then

attacks the electron-rich aromatic ring of the 2-indanol.

Reaction Scheme:

The hydroxyl group (-OH) and the alkyl portion of the indane ring are both activating and ortho,

para-directing. This leads to the potential formation of several positional isomers, with the 5-

nitro isomer being a major product due to a combination of electronic and steric factors.
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Materials and Methods
Materials

Reagent Formula
Molar Mass (
g/mol )

Concentration Supplier

2-Indanol C₉H₁₀O 134.18 98% Sigma-Aldrich

Nitric Acid HNO₃ 63.01 70% Fisher Scientific

Sulfuric Acid H₂SO₄ 98.08 98% VWR

Dichloromethane

(DCM)
CH₂Cl₂ 84.93 ACS Grade EMD Millipore

Ethyl Acetate C₄H₈O₂ 88.11 ACS Grade EMD Millipore

Hexane C₆H₁₄ 86.18 ACS Grade EMD Millipore

Saturated

Sodium

Bicarbonate

NaHCO₃ 84.01
Saturated

Aqueous
Lab Prepared

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37 Granular Acros Organics

Deionized Water H₂O 18.02 - -

Equipment
Three-neck round-bottom flask (250 mL)

Magnetic stirrer and stir bar

Dropping funnel (100 mL)

Thermometer

Ice-water bath

Separatory funnel (500 mL)
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Rotary evaporator

Glass column for chromatography

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Protocol
Step 1: Preparation of the Nitrating Mixture
Causality: The nitronium ion (NO₂⁺) is the active electrophile in this reaction. It is generated by

the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water

molecule. Preparing this mixture beforehand in a controlled manner is crucial for safety and

reaction efficiency.

In a 100 mL beaker, carefully add 20 mL of concentrated sulfuric acid (98%).

Place the beaker in an ice-water bath and allow the acid to cool to 0-5 °C.

Slowly, with constant stirring, add 20 mL of concentrated nitric acid (70%) dropwise to the

cold sulfuric acid.

Maintain the temperature of the mixture below 10 °C during the addition.

Once the addition is complete, keep the nitrating mixture in the ice-water bath until use.

Step 2: Nitration of 2-Indanol
Causality: The nitration of aromatic rings is a highly exothermic reaction. Maintaining a low

temperature is critical to prevent over-nitration (dinitration) and the formation of undesired

byproducts. The slow, dropwise addition of the substrate to the nitrating mixture ensures better

temperature control and minimizes localized overheating.

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer,

and a dropping funnel, dissolve 5.0 g (37.3 mmol) of 2-indanol in 50 mL of dichloromethane
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(DCM).

Cool the flask in an ice-water bath to 0-5 °C with stirring.

Slowly add the pre-cooled nitrating mixture from the dropping funnel to the 2-indanol solution

over a period of 30-45 minutes. Ensure the internal temperature of the reaction mixture does

not exceed 10 °C.

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional

1 hour.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of

ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The starting material (2-indanol)

should show a higher Rf value than the more polar nitro-substituted products.

Step 3: Work-up and Extraction
Causality: The work-up procedure is designed to quench the reaction, neutralize the strong

acids, and extract the organic products into an immiscible organic solvent.

Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker

containing 200 mL of crushed ice and water with vigorous stirring. This will quench the

reaction and dilute the acids.

Transfer the mixture to a 500 mL separatory funnel.

Separate the organic (DCM) layer.

Wash the organic layer sequentially with:

100 mL of deionized water.

100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

100 mL of brine (saturated NaCl solution) to remove any residual water.

Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to obtain the crude product as a yellow-orange oil or solid.

Step 4: Purification
Causality: The crude product will be a mixture of positional isomers (4-nitro, 5-nitro, 6-nitro,

etc.) and potentially some unreacted starting material. Column chromatography is a standard

and effective method for separating these isomers based on their differing polarities. The 5-

nitro isomer is generally of intermediate polarity compared to the other isomers.

Prepare a silica gel column using a slurry of silica gel in hexane.

Dissolve the crude product in a minimal amount of dichloromethane.

Load the dissolved crude product onto the top of the silica gel column.

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity

mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.

Collect fractions and monitor them by TLC to identify the fractions containing the desired 2-
Hydroxy-5-nitroindane isomer.

Combine the pure fractions containing the 5-nitro isomer and evaporate the solvent under

reduced pressure to yield the purified product.

Workflow Diagram
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Step 1: Nitrating Mixture Preparation

Step 2: Nitration Reaction Step 3: Work-up & Extraction Step 4: Purification

Cool H₂SO₄ Add HNO₃ dropwise
< 10 °C

Add Nitrating MixtureDissolve 2-Indanol in DCM Cool to 0-5 °C
< 10 °C

Stir at 0-5 °C for 1 hr Quench with Ice-Water Separate Organic Layer Wash (H₂O, NaHCO₃, Brine) Dry & Concentrate Column Chromatography Isolate Pure Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Hydroxy-5-nitroindane.

Characterization
The identity and purity of the synthesized 2-Hydroxy-5-nitroindane should be confirmed by

standard analytical techniques.
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Technique Expected Results

Melting Point
To be determined experimentally. Expected to

be a sharp melting point for a pure compound.

¹H NMR

Aromatic protons will show characteristic

splitting patterns in the downfield region (δ 7.0-

8.5 ppm). The protons on the indane ring will

appear in the upfield region. The proton

attached to the hydroxyl-bearing carbon will be

a multiplet around δ 4.5-5.0 ppm.

¹³C NMR

Aromatic carbons will appear in the δ 110-160

ppm region. The carbon bearing the nitro group

will be significantly deshielded. The carbon

attached to the hydroxyl group will be in the δ

70-80 ppm range.

IR Spectroscopy

Characteristic strong asymmetric and symmetric

stretching vibrations for the nitro group (NO₂)

are expected around 1550-1475 cm⁻¹ and

1360-1290 cm⁻¹, respectively. A broad O-H

stretch will be observed around 3200-3600

cm⁻¹.[1][2][3]

Mass Spectrometry

The molecular ion peak corresponding to the

mass of 2-Hydroxy-5-nitroindane (C₉H₉NO₃)

should be observed.

Safety Precautions
Always work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and acid-resistant gloves.

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.

Handle with extreme care. Always add acid to water, never the other way around. In this
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protocol, nitric acid is added to sulfuric acid under cooling, which is a standard but potentially

hazardous procedure that must be done with caution.[1][2][3]

The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly

controlled. Maintain strict temperature control throughout the reaction.

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and

avoid inhalation.

Dispose of all chemical waste according to institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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